

Frakefamide TFA: A Technical Whitepaper on its Cellular Targets and Mechanism of Action

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Compound of Interest

Compound Name: Frakefamide TFA

Cat. No.: B8117600

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Frakefamide TFA is a synthetic, fluorinated linear tetrapeptide that acts as a potent and selective μ -opioid receptor (MOR) agonist.^[1] Its chemical structure is Tyr-D-Ala-(p-F)Phe-Phe-NH₂. A key characteristic of Frakefamide is its peripheral specificity; it is unable to cross the blood-brain barrier, which prevents central nervous system (CNS) mediated side effects commonly associated with opioid analgesics, such as respiratory depression.^[1] Despite its peripheral restriction, Frakefamide exhibits potent analgesic effects, indicating that its mechanism of action is mediated by peripheral μ -opioid receptors.^[1] This whitepaper provides a detailed overview of the cellular targets of **Frakefamide TFA**, its mechanism of action, available quantitative data, and relevant experimental protocols.

Primary Cellular Target: The μ -Opioid Receptor

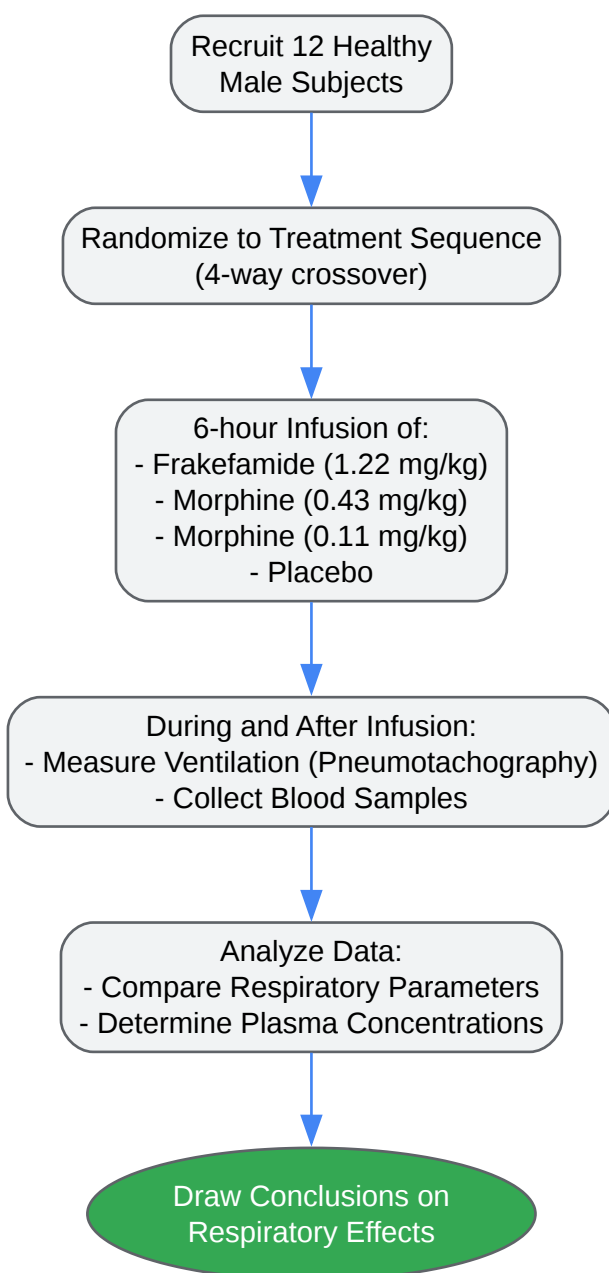
The primary cellular target of **Frakefamide TFA** is the μ -opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily. These receptors are located on the cell surface and play a crucial role in mediating the effects of endogenous and exogenous opioids.

Mechanism of Action at the μ -Opioid Receptor

As a MOR agonist, Frakefamide binds to and activates the receptor, initiating a cascade of intracellular signaling events. This process begins with a conformational change in the receptor,

which in turn activates an associated intracellular heterotrimeric G protein of the Gi/o family. The activated G protein exchanges guanosine diphosphate (GDP) for guanosine triphosphate (GTP), leading to the dissociation of its α and $\beta\gamma$ subunits.

The dissociated G α i/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The G $\beta\gamma$ subunits can also modulate downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels. The overall effect of MOR activation in peripheral neurons is a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain signaling.



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References

- 1. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
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Email: info@benchchem.com